molecular formula C10H10N2O3S3 B2840506 4-((4-Oxo-2-thioxothiazolidin-3-yl)methyl)benzenesulfonamide CAS No. 90915-84-7

4-((4-Oxo-2-thioxothiazolidin-3-yl)methyl)benzenesulfonamide

Cat. No. B2840506
Key on ui cas rn: 90915-84-7
M. Wt: 302.38
InChI Key: LADUVXHCZLCUCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056862B2

Procedure details

To a solution of bis(carboxymethyl)trithiocarbonate (200 mg) in tetrahydrofuran (10 ml) was added carbonyldiimidazole (291 mg), and the mixture was stirred at room temperature. After 2 hr, to the reaction mixture were added homosulfamine hydrochloride (200 mg) and N,N-diisopropylethylamine (155 mg), and the mixture was stirred overnight at 70° C. 2N Hydrochloric acid (10 ml) was added thereto under ice cooling, the mixture was extracted twice with ethyl acetate (40 ml), and the extract was dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=2:1) to give 3-(4-sulfamoylbenzyl)-2-thioxothiazolidin-4-one (189 mg).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
291 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
155 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(CS[C:6](=[S:12])[S:7][CH2:8][C:9]([OH:11])=O)(O)=O.C(N1C=CN=C1)(N1C=CN=C1)=O.[CH:25]1[C:30]([CH2:31][NH2:32])=[CH:29][CH:28]=[C:27]([S:33]([NH2:36])(=[O:35])=[O:34])[CH:26]=1.Cl.C(N(CC)C(C)C)(C)C.Cl>O1CCCC1>[S:33]([C:27]1[CH:26]=[CH:25][C:30]([CH2:31][N:32]2[C:9](=[O:11])[CH2:8][S:7][C:6]2=[S:12])=[CH:29][CH:28]=1)(=[O:34])(=[O:35])[NH2:36] |f:2.3|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C(=O)(O)CSC(SCC(=O)O)=S
Name
Quantity
291 mg
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
C1=CC(=CC=C1CN)S(=O)(=O)N.Cl
Name
Quantity
155 mg
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred overnight at 70° C
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
under ice cooling, the mixture was extracted twice with ethyl acetate (40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=2:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S(N)(=O)(=O)C1=CC=C(CN2C(SCC2=O)=S)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 189 mg
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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